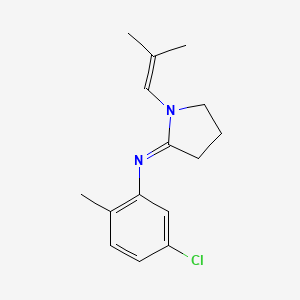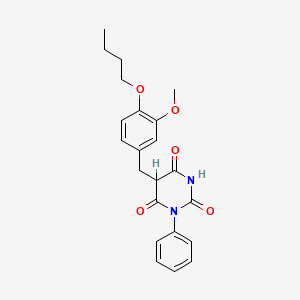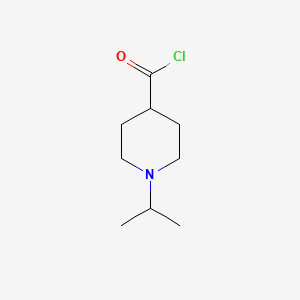
1-(Propan-2-yl)piperidine-4-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Propan-2-yl)piperidine-4-carbonyl chloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Propan-2-yl)piperidine-4-carbonyl chloride typically involves the reaction of piperidine derivatives with isopropyl groups and carbonyl chloride. One common method is the acylation of 1-(Propan-2-yl)piperidine with thionyl chloride or oxalyl chloride under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Propan-2-yl)piperidine-4-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding amides or esters.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to form 1-(Propan-2-yl)piperidine-4-carboxylic acid.
Reduction: Reduction of the carbonyl chloride group can yield the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrogen chloride formed.
Hydrolysis: Aqueous sodium hydroxide or potassium hydroxide can be used to hydrolyze the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Carboxylic Acids: Formed from hydrolysis.
Alcohols: Formed from reduction.
Applications De Recherche Scientifique
1-(Propan-2-yl)piperidine-4-carbonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the development of drugs, particularly those targeting the central nervous system due to the piperidine moiety.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(Propan-2-yl)piperidine-4-carbonyl chloride depends on its application. In organic synthesis, it acts as an acylating agent, transferring its carbonyl chloride group to nucleophiles. In pharmaceuticals, the piperidine moiety can interact with various biological targets, such as receptors and enzymes, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Propan-2-yl)piperidine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
1-(Propan-2-yl)piperidine-4-carboxamide: Similar structure but with an amide group instead of a carbonyl chloride group.
1-(Propan-2-yl)piperidine-4-ol: Similar structure but with an alcohol group instead of a carbonyl chloride group.
Uniqueness
1-(Propan-2-yl)piperidine-4-carbonyl chloride is unique due to its reactivity as an acylating agent. The presence of the carbonyl chloride group allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
385831-46-9 |
|---|---|
Formule moléculaire |
C9H16ClNO |
Poids moléculaire |
189.68 g/mol |
Nom IUPAC |
1-propan-2-ylpiperidine-4-carbonyl chloride |
InChI |
InChI=1S/C9H16ClNO/c1-7(2)11-5-3-8(4-6-11)9(10)12/h7-8H,3-6H2,1-2H3 |
Clé InChI |
JTFKAXRVPKHWTQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1CCC(CC1)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


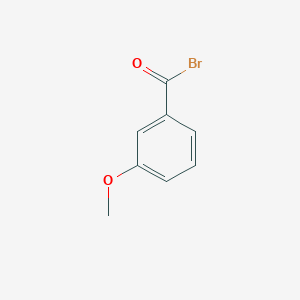

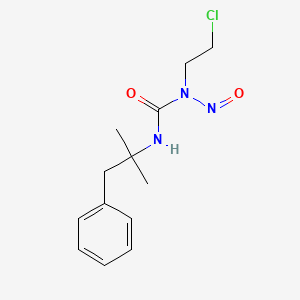


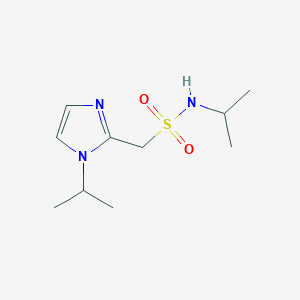
![6-Amino-3-methyl-4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B13962016.png)
![Benzenamine, N-(2-chloroethyl)-4-[(2-chloro-4-nitrophenyl)azo]-N-methyl-](/img/structure/B13962028.png)
